molecular formula C8H6N2O2 B1525366 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 945840-82-4

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No. B1525366
CAS RN: 945840-82-4
M. Wt: 162.15 g/mol
InChI Key: XTSUZZHBANMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the empirical formula C7H6N2 . It’s a solid substance with a molecular weight of 118.14 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine consists of a pyridine ring fused with a pyrrole ring . The InChI code for this compound is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .


Physical And Chemical Properties Analysis

1H-pyrrolo[2,3-c]pyridine is a solid substance . Its molecular weight is 118.14 , and its InChI code is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .

Scientific Research Applications

Antibacterial Activity

  • Pyrrolopyridine Analogs of Nalidixic Acid : A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated antibacterial activity in vitro. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).

Allosteric Antagonists

  • Novel Allosteric mGluR5 Antagonists : 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new series of allosteric mGluR5 antagonists. Modifications to the heterocyclic scaffold improved physicochemical parameters, including aqueous solubility, while retaining high in vitro potency (Koller et al., 2012).

Asymmetric Synthesis

  • Rhodium-Catalyzed Asymmetric 1,4-Addition : A study explored the asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process is significant for producing derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, which are valuable in medicinal chemistry (Croix et al., 2015).

Molecular Probes in Auxin Physiology

  • Auxin Physiology : The compound 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid has been structurally characterized and found to have a similar molecular geometry to the natural plant growth hormone indole-3-acetic acid (auxin). This indicates its potential as a molecular probe in auxin physiology (Antolić et al., 2000).

Functional Materials and Agrochemicals

  • Functionalization for Agrochemicals : A study on the functionalization of 1H-pyrrolo[2,3-b]pyridine targeted the development of compounds for agrochemicals and functional materials. This included introducing amino groups and multidentate agents to the 6-position of 7-azaindole, yielding compounds with high fungicidal activity (Minakata et al., 1992).

Kinase Inhibitors in Cancer Research

  • c-Met Inhibitors : Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as c-Met inhibitors, showing strong kinase inhibition. This research contributes to the development of new treatments in cancer therapy (Liu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is known that the compound has a molecular weight of 16215 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

Safety and Hazards

The safety information for 1H-pyrrolo[2,3-c]pyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has been identified as a promising area of research, given the essential role of FGFR signaling pathway in various types of tumors . Further optimization of these compounds could lead to more effective cancer therapeutics .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSUZZHBANMMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696650
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945840-82-4
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid methyl ester (example E1, 50 mg, 0.28 mmol) was dissolved in THF (0.57 mL) and treated with 2 M aq. potassium hydroxide solution (0.57 mL, 1.1 mmol), then after 1 h acidified with 2M aq. hydrochloric acid solution and extracted with dichloromethane. The aqueous layer was evaporated and the residue was taken up in methanol and the residue was taken up in methanol and filtered. The filtrate was evaporated to afford the title compound (71 mg), which contained an unspecified amount of potassium chloride. MS (EI) 118.1 (100), 162.1 (53, M+); 1H-NMR (300 MHz, CD3OD): 8.30-8.25 (m, 2H), 8.24 (d, J=3.0, 1H), 7.07 (d, J=3.0, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.57 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 3
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 6
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.